

Technical Guide: 3-Methoxy-2(1H)-pyridone

(CAS: 20928-63-6)

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Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B1346937

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methoxy-2(1H)-pyridone**, a heterocyclic organic compound. It details its chemical and physical properties, safety information, spectroscopic data, and its role as a valuable intermediate in organic synthesis.

Chemical and Physical Properties

3-Methoxy-2(1H)-pyridone is a solid, off-white to brown powder at room temperature.[1][2] Its key physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	20928-63-6	[3]
Molecular Formula	C ₆ H ₇ NO ₂	[3]
Molecular Weight	125.13 g/mol	[3]
Appearance	White to Brown Solid/Powder	[1] [3]
Melting Point	115-117 °C	[3]
Assay / Purity	≥96% (HPLC)	[2]
IUPAC Name	3-methoxy-1H-pyridin-2-one	[1]
Synonyms	3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine	[1]

Computed Molecular Properties

Computational data provides further insight into the molecule's structure and behavior.

Descriptor	Value	Reference(s)
XLogP3-AA	0.4	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]
InChI Key	LKIMDXQLHFCXQF-UHFFFAOYSA-N	[3]
SMILES	COC1=CC=CNC1=O	[3]

Safety and Handling

3-Methoxy-2(1H)-pyridone is classified as hazardous.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement Codes
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
STOT SE (Category 3)	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

STOT SE: Specific Target Organ Toxicity - Single Exposure. Target Organs: Respiratory system.[3]

Spectroscopic Data

Spectroscopic data is available for the structural confirmation of **3-Methoxy-2(1H)-pyridone**.

- Infrared (IR) Spectrum: Conforms to the expected structure.[2][5]
- Mass Spectrum (Electron Ionization): Data is available through the NIST WebBook.[5]

Chemical Structure and Tautomerism

A key feature of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The pyridone form generally predominates in both solid and solution phases. This equilibrium is fundamental to its reactivity.

Caption: Lactam-Lactim tautomeric equilibrium.

Applications and Biological Context

3-Methoxy-2(1H)-pyridone serves as a key building block in the synthesis of more complex molecules.^[6]

- Synthetic Intermediate: It has been utilized as a starting reagent for the total synthesis of cepabactin and in the synthesis of azabenzoisocoumarins.^{[6][7]}
- Medicinal Chemistry Scaffold: The 2-pyridone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. The presence and position of substituents like a methoxy group can significantly influence the molecule's bioactivity.

Experimental Protocol: Representative Synthesis

While a specific protocol from a source like Organic Syntheses is not available for this exact compound, a representative procedure can be described based on the known O-methylation of 2,3-dihydroxypyridine. This method involves the selective methylation of the hydroxyl group at the 3-position.

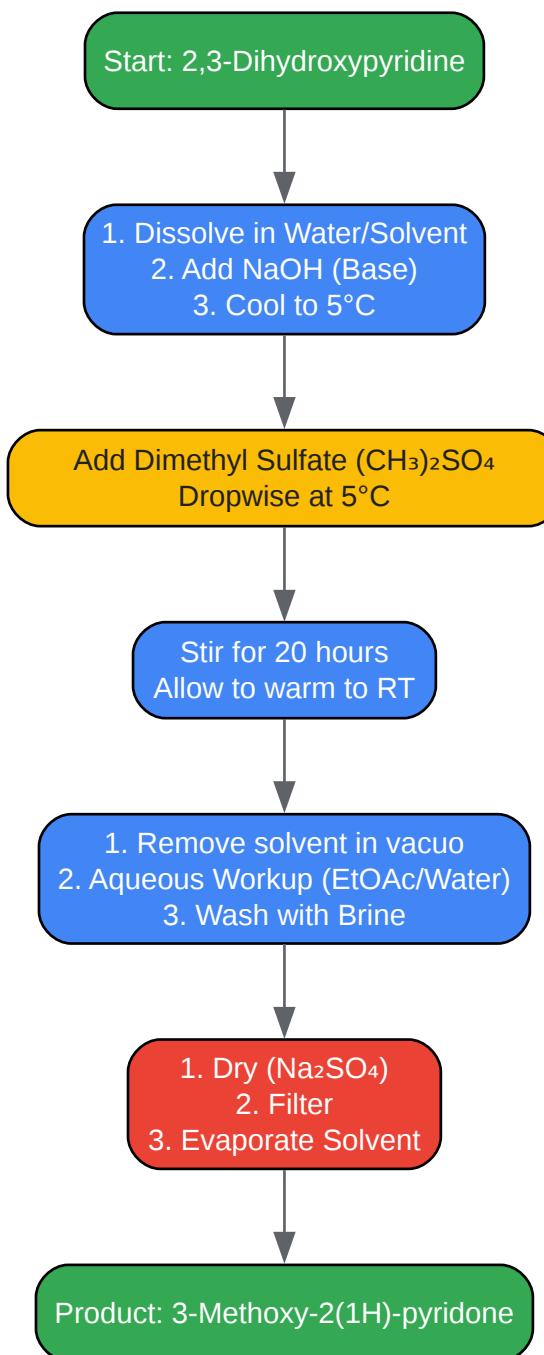
Reaction: O-Methylation of 2,3-dihydroxypyridine

Methodology:

- Preparation: To a solution of 2,3-dihydroxypyridine (1.0 eq) in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF) in a reaction flask, a base such as sodium hydroxide (NaOH) (1.05 eq) is added. The mixture is stirred at a reduced temperature (e.g., 5 °C).
- Methylation: A methylating agent, such as dimethyl sulfate (1.05 eq), is added dropwise to the solution while maintaining the temperature.
- Reaction: The reaction mixture is stirred for an extended period (e.g., 20 hours) while allowing it to warm slowly to room temperature to ensure the completion of the methylation.
- Workup: The solvent is removed under reduced pressure (in vacuo). The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to

remove inorganic salts and impurities.

- Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **3-Methoxy-2(1H)-pyridone**.



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Caption: Representative workflow for the synthesis of **3-Methoxy-2(1H)-pyridone**.

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